molecular formula C12H20Cl2N2O B3095895 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride CAS No. 1269198-80-2

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride

Cat. No.: B3095895
CAS No.: 1269198-80-2
M. Wt: 279.20
InChI Key: ARHCJORRSFDOGA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is a piperazine derivative known for its stimulant and euphoric properties. It is often used in scientific research due to its unique chemical structure and pharmacological effects. The compound has a molecular formula of C11H18Cl2N2O and a molecular weight of 265.18 g/mol .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is widely used in scientific research due to its pharmacological properties. It is utilized in:

Mechanism of Action

The compound exerts its effects primarily through interactions with serotonergic and dopaminergic systems. It acts as a mixed serotonin and dopamine antagonist, similar to 3,4-methylenedioxymethamphetamine. This dual action results in its stimulant and euphoric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct pharmacological properties compared to other piperazine derivatives. This substitution enhances its interaction with serotonergic and dopaminergic receptors, making it a valuable compound for research .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-9-14(8-7-13-10)11-3-5-12(15-2)6-4-11;;/h3-6,10,13H,7-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCJORRSFDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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